7-Ethyl-1-benzofuran

Beta-blocker Cardiovascular pharmacology Structure-activity relationship (SAR)

7-Ethyl-1-benzofuran (CAS: 59020-73-4) is an alkyl-substituted benzofuran, a fused heterocyclic scaffold widely recognized as a privileged structure in medicinal chemistry. It serves as the core molecular framework for several important pharmacologically active compounds.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 59020-73-4
Cat. No. B8756461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1-benzofuran
CAS59020-73-4
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC=C2
InChIInChI=1S/C10H10O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3
InChIKeyWFIWAAWXIAUFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1-benzofuran (CAS: 59020-73-4) for Pharmaceutical R&D: Scaffold Identity and Procurement Essentials


7-Ethyl-1-benzofuran (CAS: 59020-73-4) is an alkyl-substituted benzofuran, a fused heterocyclic scaffold widely recognized as a privileged structure in medicinal chemistry [1]. It serves as the core molecular framework for several important pharmacologically active compounds [2]. Its distinct 7-position ethyl substitution creates unique steric and electronic properties that differentiate it from other positional isomers, making it a non-interchangeable building block in drug discovery and chemical synthesis [3].

Why Positional Isomers Like 2-Ethyl or 5-Ethyl Benzofuran Cannot Substitute for 7-Ethyl-1-benzofuran


In benzofuran chemistry, the position of substituents on the fused benzene ring is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Generic substitution with a different isomer—such as 2-ethylbenzofuran (CAS: 3131-63-3) or 5-ethylbenzofuran—is not scientifically valid [1]. The 7-position ethyl group confers unique steric hindrance and electronic distribution that directly influences receptor binding affinity, enzymatic metabolism, and the feasibility of downstream functionalization [2]. For instance, the key β-blocker bufuralol requires the specific 7-ethyl substitution pattern to achieve its pharmacological profile; other isomers are inactive or produce different metabolites [3]. Therefore, procurement of the correct positional isomer is non-negotiable for reproducible research and development.

7-Ethyl-1-benzofuran (CAS: 59020-73-4) Quantitative Differentiation Evidence for Scientific Procurement


7-Ethyl Substitution is Essential for the Pharmacological Activity of Bufuralol, a β-Adrenoceptor Blocker

The presence of a 7-ethyl group on the benzofuran ring is a critical structural requirement for the β-adrenoceptor blocking activity of bufuralol. While this is a qualitative SAR observation, it represents a definitive class-level inference: other benzofuran-based β-blockers with different substitution patterns (e.g., aryloxypropanolamines) do not rely on this specific 7-ethyl motif. Bufuralol is a rare exception among β-blockers due to its benzofuran core, and its activity is strictly dependent on the 7-ethyl substitution [1][2]. This underscores the unique utility of 7-ethyl-1-benzofuran as a starting material for this specific drug class.

Beta-blocker Cardiovascular pharmacology Structure-activity relationship (SAR)

7-Ethyl Substitution Enables High Enantioselectivity in Biotransformation of Benzofuranyl Alcohols

In a whole-cell biotransformation study using *Pythium oligandrum*, the reduction of 1-(7-ethylbenzofuran-2-yl)ethanone to its corresponding alcohol proceeded with 94% enantiomeric excess (ee) and 94.4% conversion [1]. This is a direct cross-study comparable result. In the same study, the unsubstituted 1-(benzofuran-2-yl)ethanone gave a higher 99% ee and 98.1% conversion, while the 3,7-dimethyl analogue showed 99% ee but a significantly lower 72.6% conversion [1]. This demonstrates that the 7-ethyl group, as a specific substitution pattern, supports high enantioselectivity while maintaining high conversion yield, offering a distinct balance of properties compared to its closest analogs.

Biocatalysis Enantioselective synthesis Green chemistry

The 7-Ethyl Group Dictates Distinct Physicochemical Properties Compared to Other Alkylbenzofurans

While direct head-to-head experimental comparisons of all isomers are not available, the position of the ethyl group fundamentally alters the molecule's lipophilicity and electronic distribution, which are critical for membrane permeability and target binding [1]. The 7-position substitution creates a unique steric environment due to its proximity to the furan oxygen, which is not possible with 2-, 3-, or 5-ethyl substitutions. This is a class-level inference supported by SAR studies on benzofurans where alkyl substitution patterns are shown to significantly modulate biological activity [2][3]. Therefore, 7-ethyl-1-benzofuran is a distinct chemical entity with non-interchangeable properties.

Medicinal chemistry Physicochemical properties Drug design

7-Ethyl-1-benzofuran (CAS: 59020-73-4): Evidence-Based Application Scenarios for Procurement


Synthesis and Development of Benzofuran-Based β-Adrenoceptor Ligands

As established, the 7-ethyl substitution is a critical structural requirement for the activity of bufuralol, a non-selective β-blocker [1][2]. Therefore, 7-ethyl-1-benzofuran is the essential starting material for any medicinal chemistry program aiming to synthesize, optimize, or generate analogs of this specific class of β-adrenoceptor ligands. It is not interchangeable with other benzofuran isomers for this purpose.

Enantioselective Biocatalytic Synthesis of Chiral Benzofuranyl Alcohols

The compound serves as a validated substrate for the biocatalytic production of chiral secondary alcohols. The quantitative data showing 94% ee and 94.4% conversion with 1-(7-ethylbenzofuran-2-yl)ethanone demonstrates its utility in developing efficient, green chemistry routes to enantiopure intermediates, a process where the choice of substitution pattern directly impacts yield and selectivity [3].

Structure-Activity Relationship (SAR) Studies on Benzofuran Scaffolds

For researchers investigating the impact of alkyl substitution on benzofuran's biological or physicochemical properties, 7-ethyl-1-benzofuran is an essential comparator. Its unique substitution position allows for the systematic study of steric and electronic effects at the 7-position, which are known to be distinct from those at the 2-, 3-, or 5-positions [4][5]. This makes it a crucial component of a well-designed benzofuran library.

Sourcing for Organoleptic and Flavor Chemistry Research

7-Ethyl-1-benzofuran is noted in flavor chemistry databases for its distinct 'burnt, green' organoleptic notes [6]. This specific sensory profile is a direct consequence of its unique molecular structure. This application is supported by its inclusion in specialized flavor and fragrance compound catalogs, making it a targeted procurement item for researchers in this niche field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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